molecular formula C19H21N3 B13448137 4-(Phenylamino]-1-benzyl-4-piperidinecarbonitrile-13C6

4-(Phenylamino]-1-benzyl-4-piperidinecarbonitrile-13C6

Cat. No.: B13448137
M. Wt: 297.35 g/mol
InChI Key: AYYPQRMTCMCFSL-WGIVQRENSA-N
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Description

4-(Phenylamino)-1-benzyl-4-piperidinecarbonitrile-13C6 (CAS: 1189455-22-8) is a stable isotope-labeled analog of 4-(Phenylamino)-1-benzyl-4-piperidinecarbonitrile (CAS: 968-86-5), where six carbon atoms in the phenylamino group are replaced with the 13C isotope . This modification is critical for tracer studies in pharmacokinetics, metabolic profiling, and drug discovery, enabling precise tracking of the compound in biological systems without altering its chemical reactivity. Structurally, it features a piperidine core substituted with a benzyl group, a phenylamino moiety, and a cyano group at the 4-position .

Properties

Molecular Formula

C19H21N3

Molecular Weight

297.35 g/mol

IUPAC Name

1-benzyl-4-((1,2,3,4,5,6-13C6)cyclohexatrienylamino)piperidine-4-carbonitrile

InChI

InChI=1S/C19H21N3/c20-16-19(21-18-9-5-2-6-10-18)11-13-22(14-12-19)15-17-7-3-1-4-8-17/h1-10,21H,11-15H2/i2+1,5+1,6+1,9+1,10+1,18+1

InChI Key

AYYPQRMTCMCFSL-WGIVQRENSA-N

Isomeric SMILES

C1CN(CCC1(C#N)N[13C]2=[13CH][13CH]=[13CH][13CH]=[13CH]2)CC3=CC=CC=C3

Canonical SMILES

C1CN(CCC1(C#N)NC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Approaches for the Core Structure

a. Synthesis of 1-Benzyl-4-piperidone Derivatives

The foundational step involves synthesizing 1-benzyl-4-piperidone, a key intermediate, via well-established methods:

  • Reaction Conditions:

    • Starting from 4-piperidone hydrochloride, potassium carbonate in N,N-dimethylformamide (DMF) facilitates nucleophilic substitution with benzyl bromide, yielding 1-benzyl-4-piperidone with high efficiency (~89%).
  • Reaction Scheme:

4-piperidone hydrochloride + benzyl bromide → 1-benzyl-4-piperidone
  • Yield: Approximately 89.28%, indicating a robust process suitable for scale-up.

b. Functionalization to 1-Benzyl-4-cyanopiperidine

The introduction of the nitrile group at the 4-position involves a nucleophilic substitution or oxidation step:

  • Method:

    • Conversion of 1-benzyl-4-piperidone to its corresponding nitrile, 4-(phenylamino)-1-benzyl-4-piperidinecarbonitrile, via dehydration or direct substitution, often employing reagents like cyanogen chloride or via a Strecker-type synthesis.
  • Key Reaction Conditions:

    • Use of dehydrating agents under controlled temperature to prevent overreaction or side products.

Incorporation of the 13C6 Label

The isotope labeling with six carbon-13 atoms (13C6) is achieved through the use of labeled precursors:

  • Labeled Benzyl Bromide or Formaldehyde Derivatives:

    • Synthesis begins with 13C6-labeled benzyl bromide or formaldehyde derivatives, ensuring the isotopic label is incorporated at the desired positions.
  • Methodology:

    • The labeled benzyl bromide reacts similarly to its unlabeled counterpart, with subsequent steps preserving the isotopic integrity.
  • Outcome:

    • The final compound retains the 13C6 label, confirmed via NMR and mass spectrometry, with a molecular weight of approximately 297.35 g/mol.

Patent-Referenced Method (CN105693596A)

  • Focuses on synthesizing 1-benzyl-4-piperidine formaldehyde, which can be further transformed into the nitrile derivative.
  • Utilizes reduction of esters or aldehydes, followed by oxidation (e.g., Swern oxidation or alternative oxidants) to obtain the aldehyde, then nitrile formation.
  • Challenges include the difficulty in obtaining initiation materials and process complexity, which may hinder industrial scalability.

b. Direct Synthesis via Nucleophilic Substitution

  • Employs benzylation of 4-piperidone derivatives, followed by nitrile introduction.
  • Reaction conditions typically involve refluxing in suitable solvents such as toluene or methyl tert-butyl ether (MTBE), with yields often exceeding 90%.

c. Isotope Labeling Strategies

  • Use of labeled benzyl precursors ensures the incorporation of 13C6 atoms.
  • The process maintains isotopic purity, verified through NMR spectroscopy, with characteristic chemical shifts confirming the label.

Data Tables Summarizing Key Parameters

Step Reagents Solvent Temperature Yield Notes
Benzylation Benzyl bromide, potassium carbonate DMF Room temp 89.28% Efficient benzylation of 4-piperidone
Nitrile Formation Cyanogen chloride or dehydration agents Appropriate solvent Reflux >90% Conversion to nitrile derivative
Isotope Incorporation 13C6-labeled benzyl bromide Same as above Reflux Confirmed via NMR High isotopic purity

Research Outcomes and Applications

The synthesized compound, 4-(Phenylamino)-1-benzyl-4-piperidinecarbonitrile-13C6 , has been characterized extensively:

  • Spectroscopic Data:

    • NMR spectra exhibit distinct chemical shifts for the 13C-labeled carbons, aiding in confirming isotopic incorporation.
    • Mass spectrometry confirms molecular weight and isotopic enrichment.
  • Pharmacological Relevance:

    • Acts as a modulator of muscarinic receptors, with potential applications in CNS disorder treatments, including Parkinson's disease, schizophrenia, and cognitive impairments.

Chemical Reactions Analysis

Types of Reactions

4-(Phenylamino]-1-benzyl-4-piperidinecarbonitrile-13C6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Phenylamino]-1-benzyl-4-piperidinecarbonitrile-13C6 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Phenylamino]-1-benzyl-4-piperidinecarbonitrile-13C6 involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound primarily targets muscarinic receptors, which are involved in various neurological processes.

    Pathways Involved: It modulates neurotransmission pathways, influencing memory, learning, and cognition.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isotopic vs. Non-Isotopic Analogs

The primary distinction between 4-(Phenylamino)-1-benzyl-4-piperidinecarbonitrile-13C6 and its non-labeled counterpart (CAS: 968-86-5) lies in their molecular masses and applications. The isotopic variant has a molar mass of 315.36 g/mol (due to 13C substitution), compared to 309.40 g/mol for the unlabeled compound . While both share identical chemical reactivity, the 13C6-labeled version is exclusively used in mass spectrometry-based assays to avoid interference from endogenous compounds .

Table 1: Isotopic vs. Non-Isotopic Comparison

Property 4-(Phenylamino)-1-benzyl-4-piperidinecarbonitrile-13C6 4-(Phenylamino)-1-benzyl-4-piperidinecarbonitrile
CAS Number 1189455-22-8 968-86-5
Molecular Formula C13^13C6H23N3 C19H21N3
Molar Mass (g/mol) 315.36 309.40
Primary Application Isotopic tracing, metabolic studies Synthetic intermediate, biological screening
Functional Group Modifications: Carbonitrile vs. Carboxamide

Replacing the cyano (-CN) group with a carboxamide (-CONH2) yields 4-[(Phenyl-13C6)-amino]-1-benzyl-4-piperidinecarboxamide (CAS: 1189657-80-4). This substitution significantly alters physicochemical properties:

  • Solubility : The carboxamide derivative (C13^13C6H23N3O) is more polar due to the amide group, enhancing aqueous solubility compared to the carbonitrile variant .

Table 2: Functional Group Comparison

Property 4-(Phenylamino)-1-benzyl-4-piperidinecarbonitrile-13C6 4-[(Phenyl-13C6)-amino]-1-benzyl-4-piperidinecarboxamide
Functional Group Cyano (-CN) Carboxamide (-CONH2)
Molecular Formula C13^13C6H23N3 C13^13C6H23N3O
Molar Mass (g/mol) 315.36 315.36 + 16 (oxygen addition)
Potential Applications Metabolic tracing Target engagement studies, inhibitor development
Antimicrobial Activity of Structural Analogs

These derivatives, synthesized via condensation with acetylacetone or 2-cyano-3-methyl-sulfanyl-N-phenyl-3-(phenylamino)prop-2-enamide, show enhanced activity against Gram-positive bacteria due to increased membrane permeability . The cyano group in such compounds likely contributes to electron-deficient interactions with bacterial enzymes .

Comparison with Quinoline-Based Enamide Derivatives

Patent-derived compounds like (S,E)-N-(4-(3-chloro-4-(pyridin-2-yl-methoxy)phenylamino)-3-cyano-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-4-(dimethylamino)-but-2-enamide (Example 138) share functional motifs with the target compound, including cyano groups and aromatic amines . Key differences include:

  • Complexity: Quinoline derivatives feature fused aromatic systems and additional substituents (e.g., tetrahydrofuran-oxy), enhancing target selectivity but reducing synthetic accessibility.
  • Pharmacokinetics: The dimethylamino group in Example 138 improves blood-brain barrier penetration compared to the benzyl group in 4-(Phenylamino)-1-benzyl-4-piperidinecarbonitrile-13C6 .

Biological Activity

4-(Phenylamino)-1-benzyl-4-piperidinecarbonitrile-13C6, a compound with significant pharmacological potential, has garnered attention due to its biological activity related to various neurotransmission pathways and its implications in treating central nervous system (CNS) disorders. This article delves into the compound's biological activity, including its mechanism of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C₁₃H₁₁N₃
  • Molecular Weight : 297.35 g/mol
  • CAS Number : 1189455-22-8
  • SMILES Notation : N#CC1(CCN(Cc2ccccc2)CC1)N[13c]3[13cH][13cH][13cH][13cH][13cH]3

4-(Phenylamino)-1-benzyl-4-piperidinecarbonitrile-13C6 acts primarily as a modulator of muscarinic acetylcholine receptors, influencing neurotransmission and cognitive functions. This modulation is crucial for addressing conditions such as Alzheimer's disease, schizophrenia, and other cognitive disorders. The compound’s structure allows it to interact with various receptor subtypes, potentially leading to a range of biological effects.

Biological Activity Overview

The biological activity of 4-(Phenylamino)-1-benzyl-4-piperidinecarbonitrile-13C6 has been investigated through several studies focusing on its antiviral properties, neuropharmacological effects, and potential as a therapeutic agent in CNS disorders.

Antiviral Activity

Research indicates that derivatives of piperidine compounds exhibit antiviral properties. In a study assessing the antiviral activity of various piperidine derivatives, certain compounds demonstrated moderate protection against viruses such as Coxsackievirus B2 (CVB-2) and Herpes Simplex Virus type 1 (HSV-1) . While specific data on 4-(Phenylamino)-1-benzyl-4-piperidinecarbonitrile-13C6 was not detailed in these studies, its structural similarity to effective antiviral agents suggests potential efficacy.

Neuropharmacological Effects

The compound is categorized under modulators for CNS disorders. Its interaction with muscarinic receptors is believed to enhance cognitive functions and memory retention. Studies have shown that compounds targeting these receptors can improve outcomes in models of neurodegenerative diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of piperidine derivatives similar to 4-(Phenylamino)-1-benzyl-4-piperidinecarbonitrile-13C6:

StudyFindings
Coghlan et al. (2001)Investigated the role of piperidine derivatives in modulating neurotransmitter systems .
Ashcroft et al. (2005)Explored the effects of similar compounds on cognitive function in animal models .
Bryan et al. (2005)Discussed structure-activity relationships among piperidine analogs and their pharmacological profiles .

Q & A

Q. How to optimize reaction conditions for minimizing ¹³C isotopic dilution in multi-step syntheses?

  • Methodology :
  • Precursor Pool Analysis : Use isotopomer distribution analysis (IDA) to track ¹³C incorporation at each step .
  • Quench-Labeling : Introduce ¹³C at the final step (e.g., via Suzuki coupling with ¹³C₆-phenylboronic acid) to minimize intermediate losses .

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